molecular formula C15H16N4 B2563443 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline CAS No. 147676-24-2

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline

Cat. No.: B2563443
CAS No.: 147676-24-2
M. Wt: 252.321
InChI Key: NJLLRMIZEVHVFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method involves the reaction of benzotriazole with N-ethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Chemistry: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures .

Biology: In biological research, benzotriazole derivatives are explored for their potential as enzyme inhibitors and bioactive molecules. They have shown promise in inhibiting specific enzymes and pathways, making them valuable tools in biochemical studies .

Medicine: Benzotriazole derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit various pharmacological activities, such as anticancer, antifungal, antibacterial, and antiviral properties .

Industry: In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in lubricants and coatings. Their ability to protect materials from degradation makes them valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound’s diverse non-covalent interactions contribute to its broad spectrum of biological properties .

Comparison with Similar Compounds

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-isopropylaniline

Uniqueness: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is unique due to its specific alkyl substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group may provide distinct steric and electronic effects compared to other alkyl or aryl substitutions, potentially leading to unique biological and chemical properties .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-2-18(13-8-4-3-5-9-13)12-19-15-11-7-6-10-14(15)16-17-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLLRMIZEVHVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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